REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([NH2:9])=[C:4]([NH2:8])[CH:5]=[CH:6][CH:7]=1.[Se:10](=O)=O>C(O)C.O>[Br:1][C:2]1[C:3]2[C:4](=[N:8][Se:10][N:9]=2)[CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1)N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Se](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The specific preparation
|
Type
|
TEMPERATURE
|
Details
|
after that, refluxing for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The precipitation
|
Type
|
CUSTOM
|
Details
|
is recrystallized with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
after being filtered
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC2=N[Se]N=C21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |